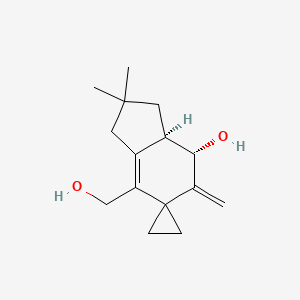

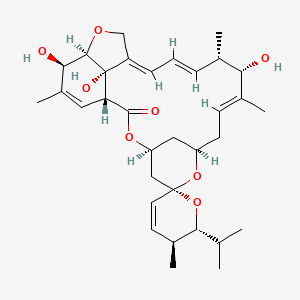

(3Z)-6-(4-Hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

A-432411の合成には、インジノン誘導体の調製が含まれます。 一般的な合成経路には、特定の反応条件下でのインジリン-3-オンとさまざまなベンジリデン誘導体の縮合が含まれます . 反応は通常、エタノールまたはメタノールなどの溶媒とピペリジンまたはピリジンなどの触媒を使用して、縮合プロセスを促進します .

工業的製造方法

A-432411の工業的製造方法は、広く文書化されていません。 合成は、大規模生産のために最適化された、実験室規模の調製と同様の経路に従う可能性があります。 これには、一貫性と効率を確保するために、連続フローリアクターと自動合成装置の使用が含まれる場合があります .

化学反応の分析

反応の種類

A-432411は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、酸化されてさまざまな酸化誘導体を形成できます。

還元: 還元反応により、この化合物の還元型が得られます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、A-432411のさまざまな酸化、還元、および置換誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を示す可能性があります .

科学研究への応用

A-432411は、化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

化学: 微小管のダイナミクスと相互作用を研究するためのモデル化合物として使用されます。

生物学: 紡錘体極形成と微小管不安定化のメカニズムを理解するために、細胞研究で使用されています。

医学: 癌細胞の増殖を阻害し、アポトーシスを誘導する能力により、抗癌剤としての可能性が調査されています。

科学的研究の応用

A-432411 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying microtubule dynamics and interactions.

Biology: Employed in cellular studies to understand the mechanisms of spindle pole formation and microtubule destabilization.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.

Industry: Potential applications in the development of new anticancer drugs and therapeutic agents

作用機序

A-432411は、高濃度では微小管を不安定化し、低濃度では正常な紡錘体形成を阻害することで効果を発揮します。 この化合物は、チューブリン上のコルヒチン結合部位と競合し、微小管の重合を阻害します . これにより、G2-M期停止が起こり、癌細胞でアポトーシスが誘導されます。 分子標的は、チューブリンと微小管のダイナミクスに関与する関連タンパク質を含みます .

類似の化合物との比較

類似の化合物

コルヒチン: A-432411と同じ部位に結合する、よく知られた微小管阻害剤。

パクリタキセル: 異なる結合部位を持つ、別の微小管安定化剤。

ビンブラスチン: 紡錘体形成に同様の効果をもたらす、微小管不安定化剤.

ユニークさ

A-432411は、他の合成微小管阻害剤とは構造的に異なるため、ユニークです。 これは、薬剤耐性株を含むさまざまなヒト癌細胞株に対して有効であり、さらなる開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Colchicine: A well-known microtubule inhibitor that binds to the same site as A-432411.

Paclitaxel: Another microtubule-stabilizing agent with a different binding site.

Vinblastine: A microtubule-destabilizing agent with similar effects on spindle formation.

Uniqueness

A-432411 is unique due to its structural differences from other synthetic microtubule inhibitors. It is efficacious against a variety of human cancer cell lines, including drug-resistant strains, making it a promising candidate for further development .

特性

分子式 |

C20H16N2O3 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC名 |

(3Z)-6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |

InChI |

InChI=1S/C20H16N2O3/c1-25-19-10-13(5-7-18(19)23)12-4-6-15-16(11-14-3-2-8-21-14)20(24)22-17(15)9-12/h2-11,21,23H,1H3,(H,22,24)/b16-11- |

InChIキー |

AYSXURJZVXBSRV-WJDWOHSUSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)C2=CC3=C(C=C2)/C(=C/C4=CC=CN4)/C(=O)N3)O |

正規SMILES |

COC1=C(C=CC(=C1)C2=CC3=C(C=C2)C(=CC4=CC=CN4)C(=O)N3)O |

同義語 |

6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydroindol-2-one A 432411 A-432411 A432411 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-Methyl-5-[(1R,3S)-2,2-dimethyl-3-hydroxy-6-methylenecyclohexyl]-2-pentene-1-ol](/img/structure/B1247546.png)

![Benzo[g]pteridine](/img/structure/B1247554.png)

![(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1247555.png)

![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)